

Tubulin Polymerization-IN-60: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-60*

Cat. No.: *B12378796*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tubulin polymerization-IN-60**, a potent inhibitor of tubulin polymerization with significant anticancer activity. This document collates available data on its biological effects, offers detailed protocols for relevant assays, and presents visual representations of its mechanism of action and experimental workflows.

Core Concepts: Discovery and Mechanism of Action

Tubulin polymerization-IN-60 (CAS: 2361303-91-3) has been identified as a tubulin polymerization inhibitor.[1] While the specific discovery and synthesis details for this compound are not readily available in peer-reviewed literature, its biological activity places it within the class of colchicine binding site inhibitors (CBSIs).[1] These inhibitors function by binding to the colchicine site on β -tubulin, which prevents the polymerization of α/β -tubulin heterodimers into microtubules. This disruption of microtubule dynamics is a critical mechanism in cancer therapy.

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting their formation, **Tubulin polymerization-IN-60** effectively halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1]

Quantitative Biological Data

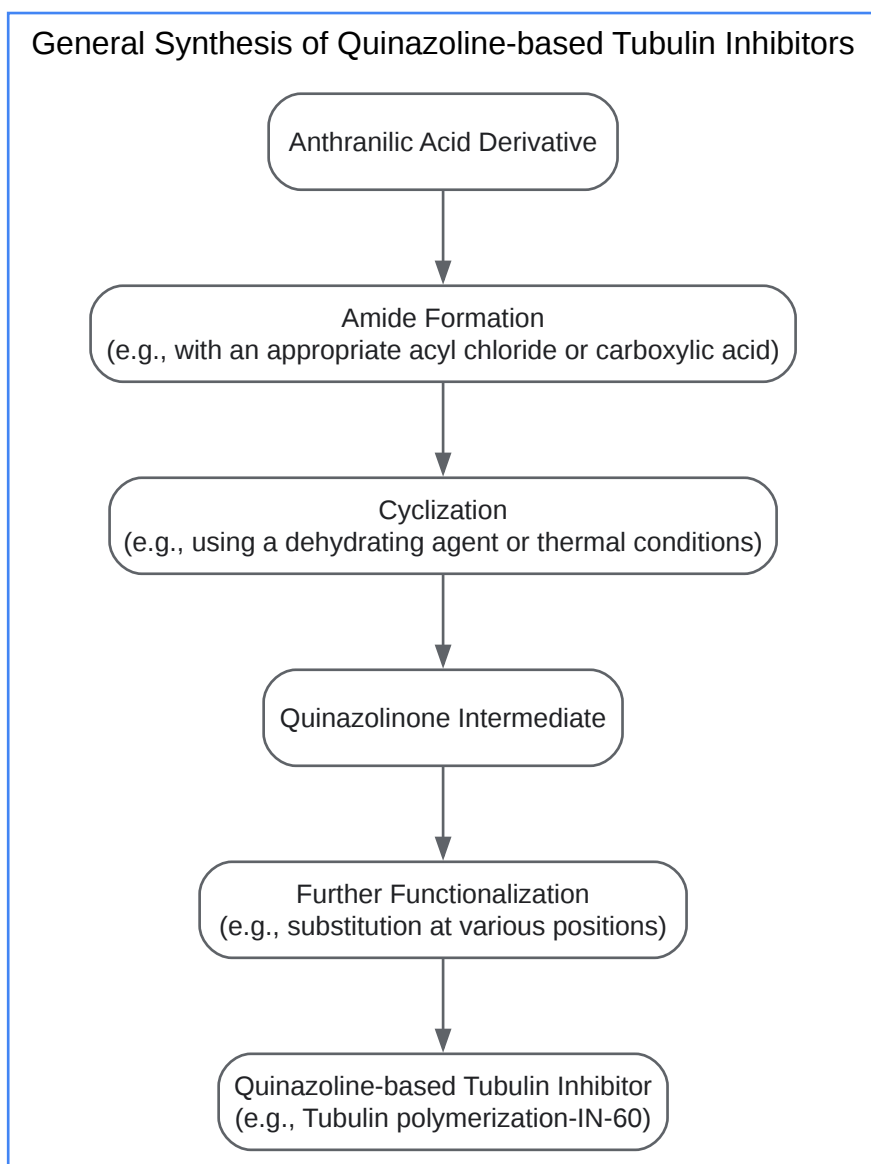
The inhibitory activity of **Tubulin polymerization-IN-60** has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (μM)
A375	Malignant Melanoma	0.09 ± 0.01
MDA-MB-435S	Melanoma	0.11 ± 0.01
WM9	Melanoma	0.18 ± 0.05

Data sourced from
MedChemExpress and is for
reference only.[\[1\]](#)

Synthesis

A specific, detailed synthesis protocol for **Tubulin polymerization-IN-60** is not publicly available in the scientific literature. However, based on its likely classification as a quinazoline derivative, a general synthetic scheme for this class of compounds is presented below. Quinazoline scaffolds are commonly synthesized through condensation reactions involving anthranilic acid derivatives and appropriate reaction partners.



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Caption: Generalized synthetic pathway for quinazoline-based tubulin inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like **Tubulin polymerization-IN-60**.

In Vitro Tubulin Polymerization Assay

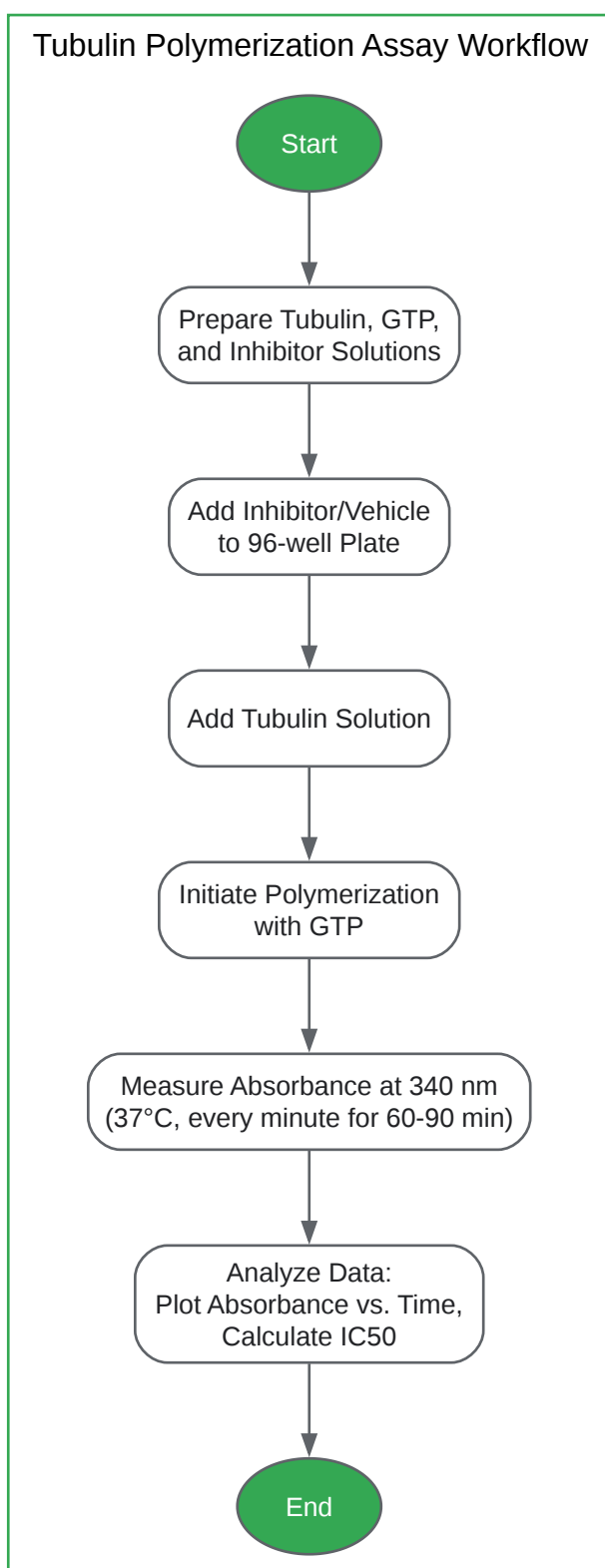
This assay directly measures the effect of a compound on the polymerization of purified tubulin.

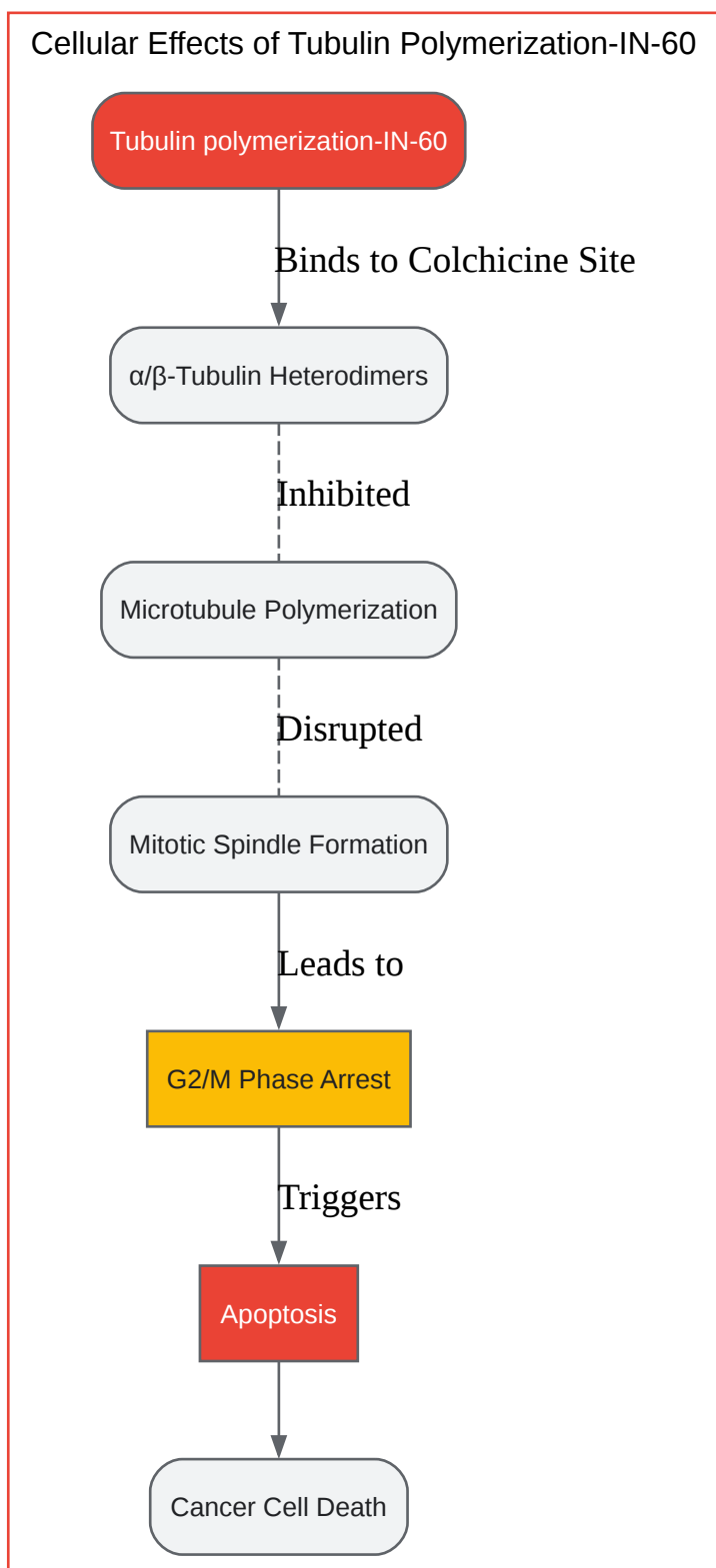
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
 - Prepare a GTP stock solution (100 mM) in buffer.
 - Prepare a stock solution of **Tubulin polymerization-IN-60** in DMSO. Further dilute to desired concentrations in polymerization buffer.
- Assay Procedure:
 - In a pre-warmed 96-well plate, add the desired concentration of **Tubulin polymerization-IN-60** or control vehicle (DMSO) to each well.
 - Add the tubulin solution to each well.
 - Initiate polymerization by adding GTP to a final concentration of 1 mM.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 340 nm every minute for 60-90 minutes.
- Data Analysis:
 - Plot absorbance at 340 nm versus time.
 - The IC₅₀ value for polymerization inhibition can be determined by plotting the maximum polymerization rate or the final absorbance at steady-state against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay Workflow





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References

- 1. medchemexpress.com [medchemexpress.com]
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